molecular formula C11H19ClN4 B1402332 Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride CAS No. 1361114-49-9

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride

Cat. No.: B1402332
CAS No.: 1361114-49-9
M. Wt: 242.75 g/mol
InChI Key: BEZLYSSPBMEVBN-UHFFFAOYSA-N
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Description

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine moiety: This step may involve nucleophilic substitution or addition reactions.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could be used to modify the pyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Such as 5-fluorouracil, used in cancer treatment.

    Piperidine derivatives: Such as piperidine itself, used as a precursor in organic synthesis.

Uniqueness

Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride may offer unique properties due to the specific arrangement of its functional groups, potentially leading to distinct biological activities or chemical reactivity.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.ClH/c1-12-11-6-10(14-8-15-11)5-9-3-2-4-13-7-9;/h6,8-9,13H,2-5,7H2,1H3,(H,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZLYSSPBMEVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
Reactant of Route 2
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
Reactant of Route 3
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
Reactant of Route 4
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
Reactant of Route 5
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride
Reactant of Route 6
Methyl-(6-piperidin-3-ylmethyl-pyrimidin-4-yl)-amine hydrochloride

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